molecular formula C16H34OSn B1298054 Tributyl(1-ethoxyvinyl)stannane CAS No. 97674-02-7

Tributyl(1-ethoxyvinyl)stannane

Cat. No. B1298054
CAS RN: 97674-02-7
M. Wt: 361.2 g/mol
InChI Key: HGXJOXHYPGNVNK-UHFFFAOYSA-N
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Description

Tributyl(1-ethoxyvinyl)stannane is a chemical reagent used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. It serves as a masked acetylating agent, which upon reaction with various organic halides and subsequent hydrolysis, yields ketone products . This reagent is also utilized as a C2-building block in the synthesis of β-carboline alkaloids, demonstrating its versatility in constructing complex molecular architectures .

Synthesis Analysis

The synthesis of tributyl(1-ethoxyvinyl)stannane involves palladium-catalyzed coupling reactions. For instance, it is prepared by coupling 1-chloro-β-carboline with tributyl(1-ethoxyvinyl)stannane followed by hydrolysis with aqueous acid to yield 1-acetyl-β-carboline . Another approach to synthesize 1-substituted β-carbolines and isoquinolines utilizes tributyl[(Z)-2-ethoxyvinyl]stannane as a C-3,C-4 building block, starting from indole-2-carboxylic acids or 2-bromobenzoic acid .

Molecular Structure Analysis

The molecular structure of tributyl(1-ethoxyvinyl)stannane is characterized by the presence of a vinyl group attached to a tin atom, which is further bonded to three butyl groups and an ethoxy group. The ethoxy group serves as a protecting group that can be removed to reveal the reactive acetyl moiety . The configuration of related stannane compounds has been determined by correlation with known chiral centers, indicating the potential for stereochemical control in reactions involving tributyl(1-ethoxyvinyl)stannane .

Chemical Reactions Analysis

Tributyl(1-ethoxyvinyl)stannane participates in various chemical reactions, including Stille cross-coupling, which is a powerful method for forming carbon-carbon bonds. The reagent has been used to synthesize complex molecules such as β-carboline alkaloids , and 1-substituted β-carbolines and isoquinolines . Additionally, related stannane compounds have been employed in highly diastereoselective hydrostannylation reactions , and in asymmetric allylation reactions to produce optically active compounds .

Physical and Chemical Properties Analysis

While the specific physical properties of tributyl(1-ethoxyvinyl)stannane are not detailed in the provided papers, stannanes in general are known for their utility in organic synthesis due to their stability and reactivity. The chemical properties of tributyl(1-ethoxyvinyl)stannane, such as its ability to act as a masked acetylating agent and participate in cross-coupling reactions, make it a valuable reagent in the synthesis of ketones and complex heterocyclic compounds . The stereochemistry of related stannane compounds during thermal reactions with aldehydes has been studied, indicating the potential for stereoselective synthesis .

Scientific Research Applications

Synthesis of β-Carboline Alkaloids

Tributyl(1-ethoxyvinyl)stannane is used as a C2-building block in synthesizing β-Carboline alkaloids. Its utility is demonstrated in the preparation of 1-Acetyl-β-carboline through palladium-catalyzed coupling and subsequent hydrolysis. This process is significant in synthesizing complex natural compounds like Nitramarine and annomontine (Bracher & Hildebrand, 1993).

Reaction with Acetyl Bromide

In the study of reactions involving (2-ethoxyvinyl)stannanes, tributyltin bromide and vinyl ethers are identified as reaction products. This research helps in understanding the chemical behavior of ethoxyvinyl stannanes in organic synthesis (Lebl et al., 2002).

Hydroxymethyl Anion Equivalent

Tributyl[(methoxymethoxy)methyl]stannane, closely related to tributyl(1-ethoxyvinyl)stannane, acts as a hydroxymethyl anion equivalent. This compound plays a role in complex organic syntheses, including protection and metalation reactions involving tin (Danheiser et al., 2003).

Carbonylative Coupling in Organic Synthesis

Tributyl(1-fluorovinyl)stannane, a compound similar to tributyl(1-ethoxyvinyl)stannane, is used in palladium-catalyzed carbonylative cross-coupling reactions with aryl iodides and aryl triflates. This method is valuable for synthesizing aryl 1-fluorovinyl ketones (Hanamoto et al., 2002).

Preparation of Trifluoromethylated Heterocyclic Compounds

Tributyl(3,3,3-trifluoro-1-propynyl)stannane is an efficient reagent for preparing various trifluoromethylated heterocyclic compounds. This reagent is crucial in the synthesis of pyrazoles, triazoles, and isoxazoles, which are valuable building blocks in organic chemistry (Hanamoto et al., 2004).

Safety And Hazards

Tributyl(1-ethoxyvinyl)stannane is considered hazardous . It is toxic if swallowed and harmful if in contact with skin . It can cause skin and eye irritation . Long-term or repeated exposure can cause organ damage . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tributyl(1-ethoxyethenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXJOXHYPGNVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347248
Record name Tributyl(1-ethoxyvinyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(1-ethoxyvinyl)stannane

CAS RN

97674-02-7
Record name Tributyl(1-ethoxyvinyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, tributyl(1-ethoxyethenyl)-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
IP Andrews, O Kwon - Tetrahedron letters, 2008 - Elsevier
The palladium-catalyzed hydrostannation of acetylenes is widely exploited in organic synthesis as a means of forming vinyl stannanes for use in palladium-catalyzed cross-coupling …
Number of citations: 8 www.sciencedirect.com
D Sierov, K Nazarenko, K Shvydenko, T Shvydenko… - Tetrahedron …, 2020 - Elsevier
Three new tetrahydronaphthyridines were prepared starting from readily available 3-bromo-picolines. The key step of the proposed strategy consists of reduction of the imine prepared …
Number of citations: 5 www.sciencedirect.com
M Sambaiah, P Mallesham, KS Kumar, Y Bobde… - Synlett, 2019 - thieme-connect.com
A new synthesis of pyrazolo[4,3-d]pyrimidines and isoxazolo[4,5-d]pyrimidines is described. Key steps in the synthesis involve Stille coupling of 4,6-dichloro-2-phenyl-pyrimidine with …
Number of citations: 5 www.thieme-connect.com
T Lébl, J Holeček, M Dymák… - Collection of …, 2002 - cccc.uochb.cas.cz
Four analogous (2-ethoxyvinyl)stannanes (E/Z)-Bu 3 SnC(R)=CHOEt (R = Bu, H) were prepared and characterised using 1 H, 13 C, 119 Sn, 1 H- 13 C HMQC, 1 H- 13 C HMBC, and 1 H…
Number of citations: 1 cccc.uochb.cas.cz
KM Gardinier, RG Khoury… - Chemistry–A European …, 2000 - Wiley Online Library
The condensation of the two oligoheterocyclic aldehydes 8 and 16 with the bis‐hydrazine 17 gives the bis‐hydrazones 1 and 2. These molecular strands are shown to adopt helical …
YK Zhang, JJ Plattner, Y Zhou, M Xu, J Cao, Q Wu - Tetrahedron Letters, 2014 - Elsevier
Synthetically challenging isoxazoline indolizine amide compounds were designed and prepared for potential application to tropical diseases. Indolizine core structures were …
Number of citations: 6 www.sciencedirect.com
T Yamazaki, Y Sato - Synthesis, 2008 - thieme-connect.com
Palladium-or nickel-catalyzed cross-coupling reactions of 2-substituted cyclohexenes, which are generally less reactive than those having no substituent at the C2 position, with …
Number of citations: 4 www.thieme-connect.com
B Barlaam, S Cosulich, S Degorce… - Journal of Medicinal …, 2015 - ACS Publications
Several studies have highlighted the dependency of PTEN deficient tumors to PI3Kβ activity and specific inhibition of PI3Kδ has been shown activity against human B-cell cancers. We …
Number of citations: 84 pubs.acs.org
H Mattes, KK Dev, R Bouhelal, C Barske… - …, 2010 - Wiley Online Library
Putting the brakes on demyelination: Fingolimod (FTY720) was recently shown to significantly decrease relapse rates in patients with multiple sclerosis. This drug attenuates the …
H Wada, L Cheng, J Jiang, Z Jiang, J Xie, T Hu… - Tetrahedron …, 2012 - Elsevier
2,4-Disubstituted-5-fluoropyrimidine is a biologically active molecular core seen in various anticancer agents such as 5-fluorouracil (5-FU). As part of a programme aimed at discovering …
Number of citations: 4 www.sciencedirect.com

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